![molecular formula C16H14F3N3O3S B2457203 7-methyl-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396858-70-0](/img/structure/B2457203.png)

7-methyl-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

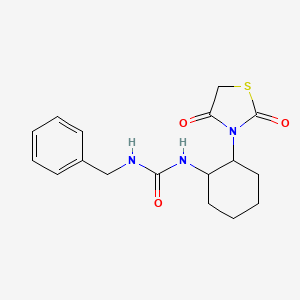

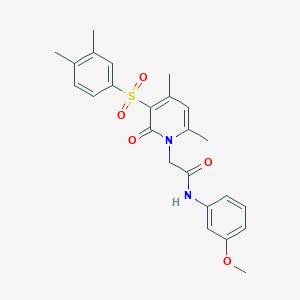

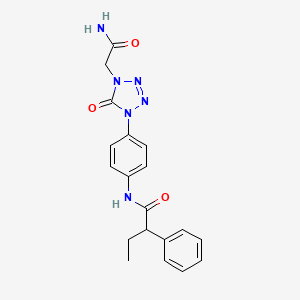

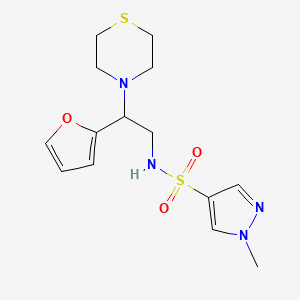

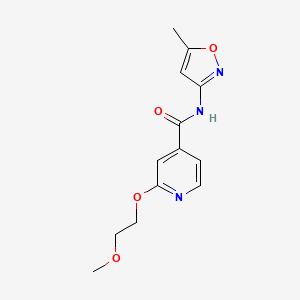

“7-methyl-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide” is a compound that contains a trifluoromethoxy functional group . This group has good metabolic stability, suitable lipophilicity, and special electrical properties, which can modify the properties of drugs and material molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has shown the synthesis and various reactions of Biginelli-compounds, which are structurally related to the compound . These include methods for synthesizing pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions. Notably, these processes have explored the methylation, acylation, and the ability of these compounds to undergo Dimroth-like rearrangement, leading to the formation of different heterocyclic structures (Kappe & Roschger, 1989). This highlights the compound's versatility in synthetic chemistry, offering pathways to new derivatives with potential biological and material applications.

Microwave-Assisted Synthesis

The utility of microwave irradiation in the synthesis of heterocyclic compounds, including tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives, has been demonstrated. This method has proven efficient for generating complex structures with potential for further functionalization or as intermediates in pharmaceutical synthesis (Abdalha et al., 2011).

Biological Applications

While specific research directly linking the compound to biological applications was not found, related structures have been synthesized and evaluated for their biological activities. For example, derivatives of similar heterocyclic compounds have been explored for their inhibitory activities against certain enzymes and their cytotoxic activities against cancer cell lines. This suggests potential research avenues for the compound within the realms of medicinal chemistry and drug discovery (Liu et al., 2020).

Antimicrobial Studies

Compounds within the same chemical family have been synthesized and assessed for their antimicrobial properties. This involves the creation of derivatives with varying substituents to examine their effects on bacterial and fungal strains, indicating the potential of such compounds in developing new antimicrobial agents (Patel & Patel, 2010).

Mechanism of Action

Target of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The trifluoromethylation of carbon-centered radical intermediates is a recent advance in the field . This suggests that the compound might interact with its targets through a radical trifluoromethylation mechanism.

Biochemical Pathways

The suzuki–miyaura (sm) coupling reaction, which involves the transfer of formally nucleophilic organic groups from boron to palladium, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This suggests that the compound might affect biochemical pathways involving carbon–carbon bond formation.

Result of Action

The compound’s trifluoromethoxyphenyl group suggests potential pharmaceutical, agrochemical, and material applications .

Action Environment

The compound’s trifluoromethoxyphenyl group suggests potential stability in various environments .

Properties

IUPAC Name |

7-methyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S/c1-9-6-20-15-22(14(9)24)7-10(8-26-15)13(23)21-11-2-4-12(5-3-11)25-16(17,18)19/h2-6,10H,7-8H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRFVERLEALSIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-Chloro-6-methylphenyl)propyl]but-2-ynamide](/img/structure/B2457120.png)

![ethyl 4-({[1-(4-methylbenzyl)-1H-1,2,3-benzotriazol-5-yl]carbonyl}amino)benzoate](/img/structure/B2457121.png)

![N-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2457123.png)

![N-{3-[benzyl(methyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2457125.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2457129.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide](/img/structure/B2457131.png)

![N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline](/img/structure/B2457141.png)

![Lithium 3-isopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2457142.png)